molecular formula C27H23Cl4OP B12690060 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium CAS No. 94231-17-1

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium

Cat. No.: B12690060
CAS No.: 94231-17-1
M. Wt: 536.2 g/mol
InChI Key: XWXCGRFLWMKXNX-UHFFFAOYSA-M
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Description

The compound 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium is an ionic species comprising two distinct components:

  • Anion: 2,3,5,6-Tetrachlorophenolate (C₆HCl₄O⁻), derived from 2,3,5,6-tetrachlorophenol (CAS 935-95-5), a chlorinated phenolic compound with environmental and industrial significance .
  • Cation: Triphenyl(propyl)phosphanium ([C₂₁H₂₂P]⁺), a phosphonium ion featuring a propyl chain and three phenyl substituents. Similar phosphonium salts, such as triphenylpropylphosphonium bromide (CAS 16721-43-0), are documented as phase-transfer catalysts or accelerators in polymer chemistry .

The combination of these components likely results in a salt with applications in catalysis, material science, or specialty chemical synthesis.

Properties

CAS No.

94231-17-1

Molecular Formula

C27H23Cl4OP

Molecular Weight

536.2 g/mol

IUPAC Name

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium

InChI

InChI=1S/C21H22P.C6H2Cl4O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-2-1-3(8)5(10)6(11)4(2)9/h3-17H,2,18H2,1H3;1,11H/q+1;/p-1

InChI Key

XWXCGRFLWMKXNX-UHFFFAOYSA-M

Canonical SMILES

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2,3,5,6-tetrachlorophenol with triphenyl(propyl)phosphonium chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphonium Cation Comparison

Triphenyl(propyl)phosphanium belongs to the broader class of quaternary phosphonium salts. Key comparisons with structurally related phosphonium cations include:

Compound Substituents Molecular Formula Applications Key Differences
Triphenyl(propyl)phosphanium Propyl, 3 phenyl groups C₂₁H₂₂P⁺ Inferred: Catalysis, polymer stabilization (similar to triphenylpropylphosphonium bromide) Propyl chain offers moderate hydrophobicity
Benzyl trioctyl phosphonium bromide Benzyl, 3 octyl groups C₃₁H₅₈BrP Accelerator in fluoropolymer curing Longer alkyl chains enhance lipophilicity
Methyl trioctyl phosphonium tetrafluoroborate Methyl, 3 octyl groups C₂₅H₅₄BF₄P Ionic liquid solvent, high thermal stability Fluorinated counterion improves solubility
Triphenyl(2-propynyl)phosphonium bromide Propargyl, 3 phenyl groups C₂₁H₁₈BrP Potential use in click chemistry Terminal alkyne enables covalent modification

Key Observations :

  • Alkyl Chain Length : Shorter chains (e.g., propyl) reduce hydrophobicity compared to octyl derivatives, affecting solubility in organic matrices .
  • Functional Groups : Propargyl or benzyl substituents introduce reactivity (e.g., crosslinking), whereas phenyl groups enhance steric bulk .

Chlorophenolate Anion Comparison

The 2,3,5,6-tetrachlorophenolate anion is part of a family of chlorophenols with varying chlorine substitution patterns. Comparative data with other chlorophenolates:

Compound CAS Number Chlorine Positions pKa (Phenolic OH) Environmental Impact
2,3,5,6-Tetrachlorophenolate 935-95-5 2,3,5,6 ~5.2 (estimated) Persistent, bioaccumulative; regulated in pesticides
2,4,6-Trichlorophenolate 88-06-2 2,4,6 6.0 Widely used as a disinfectant; moderate toxicity
2,3,4,5-Tetrachlorophenolate 4901-51-3 2,3,4,5 ~4.9 Higher acidity due to adjacent chlorine crowding
Pentachlorophenolate 87-86-5 All positions 4.7 Banned in many regions due to extreme toxicity

Key Observations :

  • Acidity: Increased chlorine substitution lowers pKa (e.g., pentachlorophenolate is more acidic than trichlorophenolates) .
  • Regulatory Status: 2,3,5,6-tetrachlorophenol derivatives are restricted in pesticide formulations, unlike some trichlorophenols .

Synergistic Properties of the Combined Salt

The pairing of 2,3,5,6-tetrachlorophenolate with triphenyl(propyl)phosphanium may confer unique properties:

  • Solubility: The bulky phosphonium cation could improve solubility in nonpolar solvents compared to sodium or potassium salts of chlorophenolates.
  • Environmental Persistence: The tetrachlorophenolate anion’s resistance to degradation raises concerns about ecological toxicity .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium is C27H23Cl4OPC_{27}H_{23}Cl_{4}OP, with a molecular weight of approximately 536.26 g/mol. The structure consists of a tetrachlorophenolate moiety attached to a triphenyl(propyl)phosphanium group, which influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC27H23Cl4OP
Molecular Weight536.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
DensityNot specified

The biological activity of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium primarily arises from its ability to interact with cellular components. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The presence of the tetrachlorophenolate moiety suggests potential interactions with enzymes involved in detoxification processes.
  • Modification of Membrane Properties : The phosphonium group may alter membrane fluidity and permeability, affecting cellular transport mechanisms.

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial properties of various phosphonium compounds found that derivatives similar to 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium exhibited significant inhibitory effects against gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of chlorinated phenolic compounds indicated that 2,3,5,6-tetrachlorophenolate derivatives can induce apoptosis in cancer cell lines. The study highlighted the compound's potential as an anticancer agent by triggering oxidative stress pathways.
  • Neurotoxicity Studies : Investigations into the neurotoxic effects of chlorinated compounds showed that triphenyl phosphonium derivatives could affect neuronal viability. This raises concerns regarding their environmental impact and potential risks associated with exposure.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
Antimicrobial ActivitySignificant inhibition of gram-positive bacteria
Cytotoxicity AssessmentInduction of apoptosis in cancer cell lines
Neurotoxicity StudiesReduced neuronal viability observed

Safety and Environmental Impact

Given the structural characteristics and biological activities of 2,3,5,6-tetrachlorophenolate;triphenyl(propyl)phosphanium, it is essential to consider its safety profile. Chlorinated phenolic compounds are known for their persistence in the environment and potential bioaccumulation. Therefore, thorough risk assessments are necessary to evaluate their ecological impact.

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